molecular formula C32H17Cl2CrN4Na2O10S2 B3355898 Einecs 229-048-2 CAS No. 6408-02-2

Einecs 229-048-2

Cat. No. B3355898
CAS RN: 6408-02-2
M. Wt: 850.5 g/mol
InChI Key: PCTRYQAISBWWST-UHFFFAOYSA-I
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Description

Einecs 229-048-2 is a chemical compound with the molecular formula C15H15NO2. It is also known as N-(1-Phenylethyl) acetamide and is commonly used in scientific research. The compound has various applications in the field of medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of Einecs 229-048-2 is not well understood. However, it is believed to act as a central nervous system stimulant. The compound is known to increase the release of various neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. The compound is known to increase alertness, concentration, and cognitive function. It is also known to increase heart rate, blood pressure, and respiration. The compound is known to have a mild analgesic effect and can reduce pain perception.

Advantages and Limitations for Lab Experiments

Einecs 229-048-2 has various advantages and limitations for lab experiments. The compound is easy to synthesize and is readily available. It is also relatively inexpensive compared to other compounds. However, the compound has limited solubility in water, which can limit its application in certain experiments.

Future Directions

There are various future directions for the study of Einecs 229-048-2. The compound has potential applications in the treatment of various neurological disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. The compound can also be used in the study of the mechanism of action of various drugs and their effects on the body. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in medicine.
Conclusion:
This compound is a chemical compound with various applications in scientific research. The compound is easy to synthesize and is readily available. It has potential applications in the treatment of various neurological disorders and can be used in the study of the mechanism of action of various drugs. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in medicine.

Scientific Research Applications

Einecs 229-048-2 has various applications in scientific research. It is commonly used as a starting material for the synthesis of various pharmaceutical compounds. It is also used as a reagent in the synthesis of other organic compounds. The compound is used in the study of the mechanism of action of various drugs and their effects on the body.

properties

IUPAC Name

disodium;5-[(5-chloro-2-oxidophenyl)diazenyl]-6-oxidonaphthalene-2-sulfonate;chromium(3+);hydron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H11ClN2O5S.Cr.2Na/c2*17-10-2-6-14(20)13(8-10)18-19-16-12-4-3-11(25(22,23)24)7-9(12)1-5-15(16)21;;;/h2*1-8,20-21H,(H,22,23,24);;;/q;;+3;2*+1/p-5
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTRYQAISBWWST-UHFFFAOYSA-I
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].C1=CC2=C(C=CC(=C2N=NC3=C(C=CC(=C3)Cl)[O-])[O-])C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=NC3=C(C=CC(=C3)Cl)[O-])[O-])C=C1S(=O)(=O)[O-].[Na+].[Na+].[Cr+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H17Cl2CrN4Na2O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

850.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6408-02-2
Record name EINECS 229-048-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006408022
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromate(3-), bis[5-[2-[5-chloro-2-(hydroxy-.kappa.O)phenyl]diazenyl-.kappa.N1]-6-(hydroxy-.kappa.O)-2-naphthalenesulfonato(3-)]-, sodium hydrogen (1:2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium hydrogen bis[5-[(5-chloro-2-hydroxyphenyl)azo]-6-hydroxynaphthalene-2-sulphonato(3-)]chromate(3-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.408
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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